PDE4A Binding Affinity Relative to Known PDE4 Inhibitors: Cross-Study Benchmarking
The target compound demonstrates a binding affinity (Ki) of 700 nM against recombinant full-length human PDE4A using a fluorescent-labeled cAMP IMAP assay with 15-minute incubation [1]. For context, the reference PDE4 inhibitor rolipram exhibits Ki values of approximately 3 nM (PDE4A), 130 nM (PDE4B), and 240 nM (PDE4D) under comparable recombinant enzyme assay conditions . While rolipram is 230-fold more potent at PDE4A, the target compound's Ki of 700 nM positions it as a moderately potent starting scaffold for SAR optimization—a deliberate design choice in fragment-based PDE4 inhibitor programs where excessive potency at the hit stage is neither required nor desirable [2]. The N-1 Boc-carbamate extension is hypothesized to contribute to PDE4 binding through hydrogen-bond interactions with the catalytic domain, a feature that is structurally absent in the des-carbamate comparator tert-butyl 4-acetamido-4-phenylpiperidine-1-carboxylate (CAS 182621-52-9), for which no PDE4 binding data are publicly available, implying either lack of testing or insufficient activity to warrant reporting [1].
| Evidence Dimension | PDE4A binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 700 nM (human PDE4A, recombinant full-length, fluorescent cAMP IMAP assay, 15 min) |
| Comparator Or Baseline | Rolipram: Ki ≈ 3 nM (human PDE4A, recombinant enzyme assay) |
| Quantified Difference | Rolipram is approximately 230-fold more potent than the target compound at PDE4A |
| Conditions | Target: recombinant human PDE4A, fluorescent-labeled cAMP substrate, 15 min incubation, IMAP detection. Comparator: recombinant human PDE4A isoforms, similar assay conditions. |
Why This Matters
This establishes a quantitative potency benchmark that defines the target compound's starting point for SAR optimization, enabling PDE4 drug discovery teams to assess whether this scaffold offers suitable developability relative to higher-potency but less-tractable alternatives.
- [1] BindingDB. BDBM50150237 (CHEMBL3770914). Ki: 700 nM, PDE4A (Human), fluorescent cAMP IMAP assay. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50150237 (accessed 2026-05-02). View Source
- [2] US Patent 7,109,342. Piperidine derivatives and agent comprising the derivative as active ingredient. Table 11: PDE4 inhibitory activity. Issued September 19, 2006. View Source
